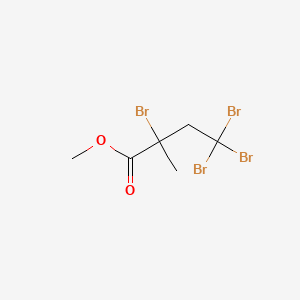
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is an organic compound characterized by the presence of multiple bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate typically involves the bromination of methyl 2-methylbutanoate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield methyl 2-iodo-4,4,4-tribromo-2-methylbutanoate, while reduction can produce methyl 2,4,4-tribromo-2-methylbutanoate.
Scientific Research Applications
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Methyl 2,4,4,4-tetrachloro-2-methylbutanoate
- Methyl 2,4,4,4-tetrabromo-2-ethylbutanoate
Uniqueness
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is unique due to the presence of four bromine atoms, which impart distinct chemical properties compared to its analogs with fewer bromine atoms or different halogens
Properties
CAS No. |
118373-88-9 |
|---|---|
Molecular Formula |
C6H8Br4O2 |
Molecular Weight |
431.74 g/mol |
IUPAC Name |
methyl 2,4,4,4-tetrabromo-2-methylbutanoate |
InChI |
InChI=1S/C6H8Br4O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3 |
InChI Key |
RPQONZALAZLKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(Br)(Br)Br)(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















